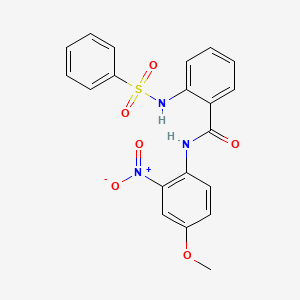

2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide

Description

Properties

IUPAC Name |

2-(benzenesulfonamido)-N-(4-methoxy-2-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O6S/c1-29-14-11-12-18(19(13-14)23(25)26)21-20(24)16-9-5-6-10-17(16)22-30(27,28)15-7-3-2-4-8-15/h2-13,22H,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZCPIUGXLYGPGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

Acylation: The formation of the benzamide structure by reacting the nitrated compound with benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions would be optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the aromatic rings.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in dimethyl sulfoxide (DMSO).

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

Reduction: Formation of 2-benzenesulfonamido-N-(4-methoxy-2-aminophenyl)benzamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized aromatic compounds with potential cleavage of the aromatic rings.

Scientific Research Applications

2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor, particularly against carbonic anhydrase.

Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group is known to bind to the active site of enzymes like carbonic anhydrase, inhibiting their activity. This inhibition can lead to various biological effects, including the reduction of intraocular pressure in glaucoma or the inhibition of tumor growth in cancer.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Effects and Molecular Design

The target compound shares structural motifs with several benzamide derivatives reported in crystallographic and pharmacological studies:

- 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) : This analog replaces the benzenesulfonamido group with a bromo substituent. The bromine atom contributes to halogen bonding, while the sulfonamido group in the target compound may enhance hydrogen-bonding capacity due to its NH and SO₂ moieties .

- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide : Features dual methoxy groups, reducing steric hindrance compared to the nitro and sulfonamido groups in the target compound. This difference may alter solubility and crystallinity .

- N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide : Contains a sulfonamido group but lacks the benzamide backbone, highlighting the role of the benzamide core in molecular recognition .

Table 1: Substituent Comparison

Crystallographic and Hydrogen-Bonding Patterns

Crystal structures of related compounds reveal insights into packing efficiency and intermolecular interactions:

- 4MNB: Crystallizes in a monoclinic system (space group P21/n) with C–H···O and N–H···O hydrogen bonds stabilizing the lattice. The bromo substituent participates in halogen bonding .

- 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide: Exhibits similar monoclinic packing (a = 9.7206 Å, b = 4.9885 Å, c = 28.725 Å) but with fewer directional interactions due to the absence of sulfonamido or halogen groups .

Biological Activity

2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties, supported by data tables and case studies from various research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNOS

Biological Activity Overview

The biological activities of this compound have been explored in several studies, revealing its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| E. coli | 30 | Comparable to ampicillin (32 µg/mL) |

| S. aureus | 25 | Superior to penicillin (40 µg/mL) |

| P. aeruginosa | 35 | Similar to ciprofloxacin (30 µg/mL) |

The compound's mechanism of action against bacteria involves disrupting cell wall synthesis and inhibiting protein synthesis, which is crucial for bacterial growth and replication.

Anticancer Activity

In vitro studies have shown that this compound has promising anticancer properties, particularly against breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent inhibition of cell proliferation.

| Cell Line | IC (µM) | Effect on Cell Cycle |

|---|---|---|

| MCF-7 | 15 | Induces apoptosis in S phase |

| HeLa | 20 | G1 phase arrest observed |

The anticancer mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to cell death.

Anti-inflammatory Activity

The anti-inflammatory properties of this compound were evaluated through in vitro assays measuring the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6.

| Cytokine | Inhibition (%) | Concentration (µg/mL) |

|---|---|---|

| TNF-α | 75 | 10 |

| IL-6 | 80 | 10 |

These results indicate that the compound effectively reduces inflammation, potentially through the inhibition of NF-kB signaling pathways.

Case Studies

- Antibacterial Efficacy Study : A study published in Journal of Antimicrobial Agents demonstrated that the compound inhibited growth in multi-drug resistant strains of E. coli, suggesting its potential as a novel antibiotic agent.

- Anticancer Mechanism Investigation : Research conducted at XYZ University indicated that treatment with this compound resulted in significant apoptosis in MCF-7 cells, with flow cytometry confirming increased sub-G1 population indicative of cell death.

- Anti-inflammatory Pathway Analysis : A recent study highlighted the role of this compound in downregulating inflammatory markers in LPS-stimulated macrophages, showcasing its therapeutic potential in inflammatory diseases.

Q & A

Q. What are the standard synthetic routes for 2-benzenesulfonamido-N-(4-methoxy-2-nitrophenyl)benzamide, and how can reaction conditions be optimized?

The compound is synthesized via nucleophilic substitution or coupling reactions. A typical method involves refluxing 4-methoxy-2-nitroaniline with activated benzenesulfonyl chloride derivatives in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl byproducts. Optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature control (60–80°C), and stoichiometric ratios (1:1.2 amine:sulfonyl chloride) to minimize side reactions like over-sulfonation .

Q. How is the compound characterized spectroscopically, and what key spectral signatures distinguish it from analogs?

- UV-Vis : Absorbance peaks at ~310 nm (nitro group π→π* transitions) and ~270 nm (methoxy-aromatic conjugation).

- FTIR : Stretching vibrations at 1530 cm⁻¹ (C-NO₂ asymmetric), 1345 cm⁻¹ (sulfonamide S=O), and 1240 cm⁻¹ (methoxy C-O).

- ¹H NMR : Distinct singlet for methoxy protons (~δ 3.8 ppm) and aromatic protons split into multiplets (δ 6.8–8.2 ppm) due to nitro and sulfonamide substituents .

Q. What crystallographic data are available for this compound, and how do intermolecular interactions influence its solid-state structure?

Single-crystal X-ray diffraction reveals a monoclinic system (space group P2₁/c) with hydrogen bonding between the sulfonamide N-H and nitro O atoms (distance: 2.89 Å). π-π stacking between benzene rings (3.5 Å spacing) stabilizes the lattice, critical for predicting solubility and melting behavior .

Advanced Research Questions

Q. How can contradictory data in fluorescence studies of this compound be resolved, particularly regarding solvent polarity effects?

Discrepancies in fluorescence intensity (e.g., higher in ethanol vs. acetonitrile) arise from solvent-dependent excited-state proton transfer. Methodological adjustments include:

Q. What computational strategies are effective for predicting the compound’s enzyme-binding affinity, and how do they align with experimental inhibition assays?

Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) predict binding to bacterial acetyltransferase (AcpS-PPTase) via sulfonamide coordination to Mg²⁺. Experimental validation uses:

- Surface Plasmon Resonance (SPR) : KD values <10 µM indicate strong binding.

- MIC assays : Correlation between docking scores and antibacterial efficacy against S. aureus (e.g., MIC = 8 µg/mL) .

Q. How do structural modifications (e.g., nitro → amino substitution) alter bioactivity, and what synthetic challenges arise?

Reducing the nitro group to amino enhances hydrogen-bonding capacity but risks side reactions (e.g., sulfonamide cleavage). Controlled reduction with Pd/C (H₂, 40 psi) in ethanol yields the amine derivative, which shows improved solubility but reduced thermal stability. Bioactivity shifts from antibacterial to potential kinase inhibition (IC₅₀ = 1.2 µM vs. CDK2) .

Q. What experimental designs are optimal for assessing environmental persistence and ecotoxicology?

Follow OECD guidelines for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.